molecular formula C11H9N3S B13854198 2-thiophen-3-yl-3H-benzimidazol-5-amine

2-thiophen-3-yl-3H-benzimidazol-5-amine

Cat. No.: B13854198
M. Wt: 215.28 g/mol
InChI Key: LPXARYTXHJXWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiophen-3-yl-3H-benzimidazol-5-amine ( Molecular Formula: C12H11N3S) is a synthetic organic compound featuring a benzimidazole core structure substituted with a thiophen-3-yl group at the 2-position and an amine group at the 5-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide range of pharmacological activities. Benzimidazole derivatives are extensively researched for their potential as therapeutic agents, including applications as antiulcer, anthelmintic, anticancer, and antihypertensive drugs . This specific compound, with its amine functional group, serves as a key synthetic intermediate for the development of more complex molecules. While specific biological data for this exact compound is limited in public sources, its structure is highly relevant for researchers exploring new bioactive substances. The presence of the thiophene ring is a notable feature, as this heterocycle is commonly incorporated into molecules to optimize their electronic properties, binding affinity, and pharmacokinetic profiles. Related scientific literature indicates that novel benzimidazole derivatives are actively investigated for their inhibitory effects on enzymes like α-glucosidase for diabetes management , as well as for their anti-inflammatory , antibacterial, and antiviral properties . Researchers value this compound for constructing libraries of multifunctional molecules to screen for various biological activities. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

2-thiophen-3-yl-3H-benzimidazol-5-amine

InChI

InChI=1S/C11H9N3S/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7/h1-6H,12H2,(H,13,14)

InChI Key

LPXARYTXHJXWTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=CSC=C3

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Process

Step Reaction Description Reagents and Conditions Key Intermediate/Product
1 Preparation of (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester Reaction of 4-methyl-thiophene derivatives with tert-butyl carbamate Protected thiophene carbamic acid ester
2 Selective chlorination of the thiophene ester N-chlorosuccinimide (NCS), cooling to -78°C, n-butyllithium, hexachloroethane 3-amino-2-chloro-4-methylthiophene hydrochloride
3 Removal of protecting group Treatment with hydrogen chloride gas (HCl) 3-amino-2-chloro-4-methylthiophene hydrochloride
4 Activation for coupling Phenyl chlorothionoformate and sodium bicarbonate Thiocarbamic acid O-aryl ester intermediate
5 Coupling with 1,2-phenylenediamine Triethylamine as base, room temperature N-(2-aminophenyl)-N'-(2-chloro-4-methyl-3-thienyl)thiourea
6 Cyclization to benzimidazole p-toluenesulfonyl chloride or benzenesulfonyl chloride with alkali metal base (NaOH, KOH, LiOH, etc.) or carbodiimide N-(2-chloro-4-methyl-3-thienyl)-1H-benzimidazol-2-amine (free base)
7 Formation of hydrochloride salt Treatment with HCl gas in solvents like ethanol/ethyl acetate or isopropanol/n-butyl acetate Final product: 2-thiophen-3-yl-3H-benzimidazol-5-amine hydrochloride

Reaction Conditions and Notes

  • Chlorination : The selective chlorination step uses N-chlorosuccinimide (NCS) under low temperature (-78°C) conditions with n-butyllithium to achieve regioselective chlorination on the thiophene ring.
  • Protecting Group Removal : The tert-butyl ester protecting group is efficiently removed by gaseous hydrogen chloride, yielding the free amine hydrochloride salt.
  • Coupling Reaction : The thiocarbamic acid O-aryl ester intermediate is reacted with 1,2-phenylenediamine in the presence of triethylamine, which facilitates the formation of the thiourea intermediate.
  • Cyclization : Cyclization to the benzimidazole ring is promoted by sulfonyl chlorides like p-toluenesulfonyl chloride in the presence of bases such as sodium hydroxide or potassium carbonate. Alternatively, carbodiimides can be used as cyclization agents.
  • Final Salt Formation : The free base benzimidazole is converted to its hydrochloride salt by treatment with hydrogen chloride gas in various solvent systems to improve isolation and stability.

Alternative Reagents and Variations

  • Instead of phenyl chlorothionoformate, other aryl chlorothionoformates such as O-p-tolyl chlorothionoformate or di-2-pyridyl thionocarbonate can be employed to generate different thiocarbamic acid esters, which may influence yield and purity.
  • Bases used in cyclization can vary among sodium hydroxide, potassium hydroxide, lithium hydroxide, sodium carbonate, and potassium carbonate depending on availability and reaction optimization.
  • Solvent systems for hydrochloride salt formation include ethanol/ethyl acetate, isopropanol/n-butyl acetate, and n-butanol/n-butyl acetate, chosen for solubility and crystallization properties.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents Conditions Yield/Notes
1 (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester Starting thiophene derivative, tert-butyl carbamate Standard esterification -
2 3-amino-2-chloro-4-methylthiophene hydrochloride N-chlorosuccinimide, n-butyllithium, hexachloroethane, HCl gas -78°C to RT, nitrogen atmosphere ~51% yield after purification
3 Thiocarbamic acid O-aryl ester Phenyl chlorothionoformate, sodium bicarbonate Room temperature Intermediate for coupling
4 N-(2-aminophenyl)-N'-(2-chloro-4-methyl-3-thienyl)thiourea 1,2-phenylenediamine, triethylamine RT, stirring 3 hours 82% yield reported
5 N-(2-chloro-4-methyl-3-thienyl)-1H-benzimidazol-2-amine (free base) p-toluenesulfonyl chloride or benzenesulfonyl chloride, NaOH or other base 0-30°C, stirring 96% yield reported
6 This compound hydrochloride HCl gas in ethanol/ethyl acetate or other solvents RT, precipitation, filtration 97% yield reported

Research Findings and Industrial Relevance

  • The synthetic route described is scalable and has been demonstrated in multi-gram quantities with high yields and purity.
  • The use of selective chlorination and protection strategies ensures regioselectivity and functional group compatibility.
  • Cyclization using sulfonyl chlorides and bases provides a mild and efficient method to form the benzimidazole core.
  • Formation of the hydrochloride salt improves the compound’s stability and facilitates isolation.
  • Variations in reagents and solvents allow optimization depending on specific laboratory or industrial conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Thiophen-3-yl-3H-benzimidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Thiophen-3-yl-3H-benzimidazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-thiophen-3-yl-3H-benzimidazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or enzymes, disrupting cellular processes and leading to therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Table 2: Pharmacological and Analytical Data

Compound Name Biological Activity (Reported) Analytical Data (LC/MS, NMR) LogP (Predicted) Solubility Reference
2-Thiophen-3-yl-3H-benzimidazol-5-amine Not directly reported (inferred antimicrobial) N/A ~2.1 (inferred) Moderate in DMSO Inferred
EP Patent Benzimidazole Derivatives Kinase inhibition (e.g., m/z 627.5) LC/MS: m/z 627.5 [M+H]+; Rt 2.79 min 3.8–4.5 Low aqueous
Tizanidine Related Compound B Muscle relaxant (analog) CAS 173532-15-5; Mol. Wt. 295.75 1.9 High in DMF
5-Methyl-1,3-thiazol-2-amine Anti-inflammatory (Meloxicam impurity) Mol. Wt. 114.16; CAS 36635-61-7 0.5 High in water

Key Observations:

  • Analytical Trends: Fluorinated benzimidazoles (e.g., ) exhibit higher molecular weights and lower solubility compared to non-fluorinated analogs. The thiophene substituent may improve membrane permeability relative to polar groups like sulfonamides .
  • LogP and Solubility : The target compound’s predicted LogP (~2.1) aligns with moderate lipophilicity, balancing bioavailability and solubility better than highly fluorinated derivatives (LogP >4) .

Crystallographic and Validation Insights

  • Structural Validation : Tools like SHELXL () and structure-validation protocols () are critical for confirming benzimidazole derivatives’ geometries. For example, the European Patent compounds () likely underwent rigorous crystallographic refinement to verify substituent positions .
  • Challenges : Thiophene’s conformational flexibility may complicate crystallization, contrasting with rigid fluorinated phenyl groups in derivatives .

Q & A

Q. What are the standard synthetic routes for 2-thiophen-3-yl-3H-benzimidazol-5-amine, and how can purity be optimized?

The synthesis typically involves condensation reactions between substituted thiophene and benzimidazole precursors. A general procedure includes refluxing the starting materials (e.g., 2-aminobenzimidazole derivatives and thiophene carbonyl compounds) in solvents like 1,4-dioxane or ethanol with a base (e.g., triethylamine). Post-reaction, the product is isolated via acid precipitation and purified through recrystallization using solvents such as ethanol or dioxane . Purity optimization may involve column chromatography or HPLC, depending on byproduct complexity.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • Mass spectrometry (ESI-TOF) for molecular weight validation.
  • X-ray crystallography (using SHELX or WinGX software) to resolve 3D structure and intermolecular interactions.
  • FT-IR to identify functional groups like NH₂ or C-S bonds.

Q. What are the primary research applications of this compound in early-stage studies?

Initial applications focus on its role as a heterocyclic building block for synthesizing pharmacologically active molecules (e.g., kinase inhibitors or antimicrobial agents). It is also studied for its fluorescent properties in biological imaging and as a ligand in coordination chemistry .

Advanced Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) model the compound’s HOMO-LUMO gaps, charge distribution, and reactive sites. These insights predict regioselectivity in electrophilic substitution reactions or binding affinity in drug design. Correlation-energy functionals, as described in the Colle-Salvetti method , can further refine electron density maps for catalytic studies.

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. ineffective)?

Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, solvent carriers). To address this:

  • Standardize protocols using CLSI guidelines.
  • Compare minimum inhibitory concentrations (MICs) across multiple cell lines.
  • Validate results with orthogonal assays (e.g., fluorescence-based viability vs. colony counting) .

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) may improve solubility.
  • Catalyst selection : Pd/C or Ni catalysts for cross-coupling steps.
  • Temperature control : Microwave-assisted synthesis reduces reaction time .
  • In-line analytics (e.g., HPLC-MS) to monitor intermediates in real time.

Q. What methodologies identify protein targets or interaction mechanisms for this compound?

Advanced approaches include:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.
  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding poses.
  • CRISPR-Cas9 screening to map genetic interactions in cellular models .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

SAR strategies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to modulate electron density.
  • Bioisosteric replacement : Swapping the benzimidazole core with indole or pyrazole to improve solubility .
  • Pharmacophore modeling (e.g., Schrödinger Phase) to prioritize synthetic targets.

Methodological Notes

  • Crystallographic data should be deposited in the Cambridge Structural Database (CSD) using CIF files generated via SHELXL .
  • Biological assays must include negative controls (e.g., DMSO vehicle) and dose-response curves for reproducibility.
  • Computational studies require validation with experimental data to avoid overinterpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.